![molecular formula C13H16FNO2 B2407740 N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide CAS No. 2305474-98-8](/img/structure/B2407740.png)
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an immunosuppressant, but its unique mechanism of action has led to its investigation for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.
Mecanismo De Acción
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide acts by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the circulation. This leads to a reduction in the number of immune cells in the peripheral blood, resulting in immunosuppression. This compound also has other effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of the immune system, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has several advantages for use in laboratory experiments, including its well-defined mechanism of action and its ability to modulate the immune system. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research on N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, including:
1. Investigating its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus.
2. Exploring its potential as an anti-cancer agent, particularly in combination with other therapies.
3. Investigating its potential use in the prevention of transplant rejection in other organs, such as the liver and lung.
4. Investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Developing new formulations of this compound that improve its efficacy and reduce its toxicity.
In conclusion, this compound has shown great promise as a potential therapeutic agent for a range of diseases. Its well-defined mechanism of action and its ability to modulate the immune system make it a valuable tool for laboratory research. Further studies are needed to fully understand its potential applications and to develop new formulations that improve its efficacy and reduce its toxicity.
Métodos De Síntesis
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including protection of the hydroxyl group, reduction of the double bond, and coupling with the amine. The final product is obtained through deprotection and purification steps.
Aplicaciones Científicas De Investigación
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis. Clinical trials have shown that this compound can reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting multiple sclerosis. This compound has also been investigated for its potential use in preventing transplant rejection and treating various types of cancer.
Propiedades
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-11(15-13(16)5-2)10-8-9(14)6-7-12(10)17-3/h5-8,11H,2,4H2,1,3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSSBRQOHZTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
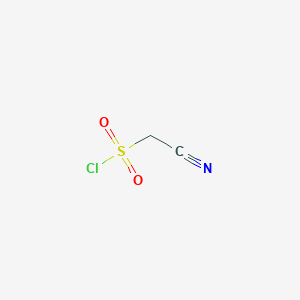
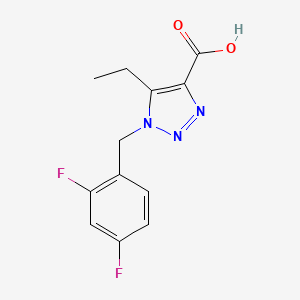
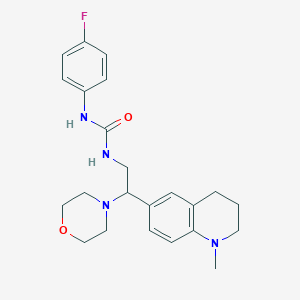
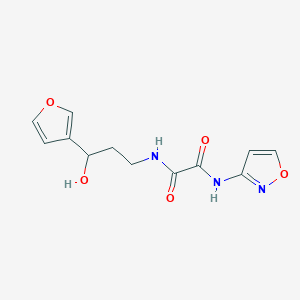
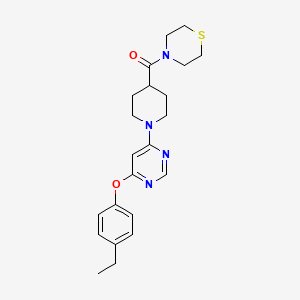
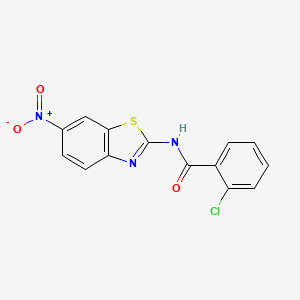
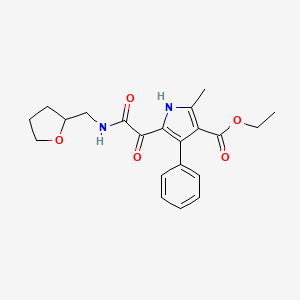

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
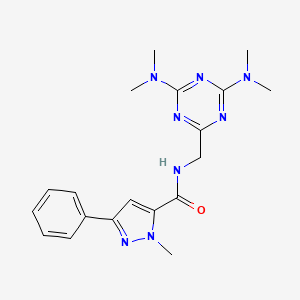
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)